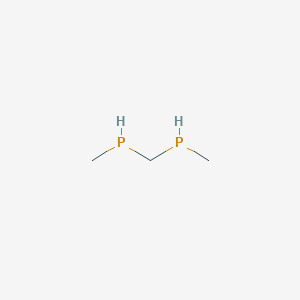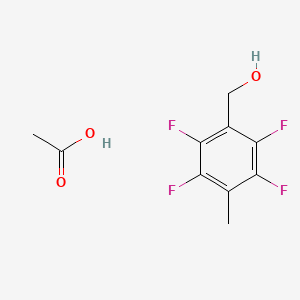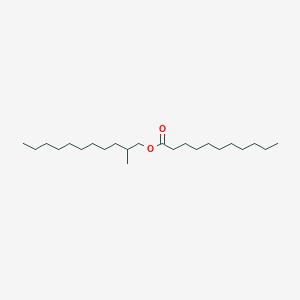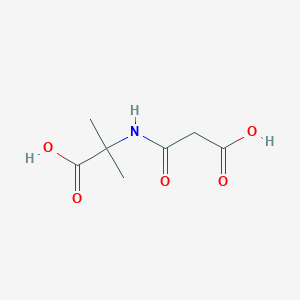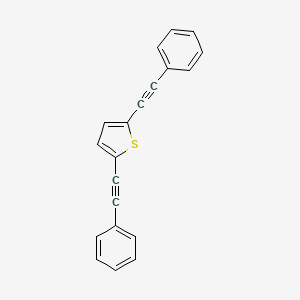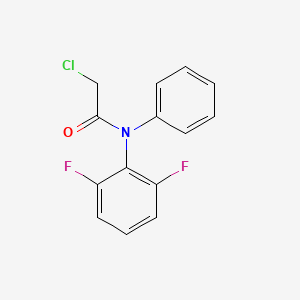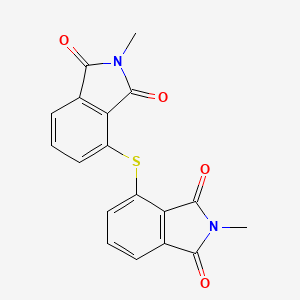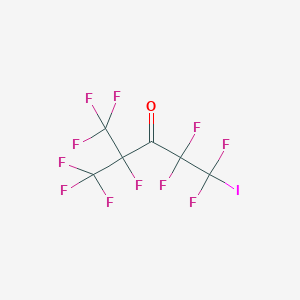
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one is a fluorinated organic compound with the molecular formula C7H2F8IO. This compound is notable for its high degree of fluorination and the presence of both iodine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one typically involves multiple steps, including halogenation and fluorination reactions. One common synthetic route includes the following steps:
Halogenation: Starting with a suitable hydrocarbon precursor, halogenation is performed to introduce iodine atoms.
Fluorination: The halogenated intermediate is then subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents like trifluoromethyl iodide under specific conditions.
Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis, maintaining strict control over reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards nucleophilic addition reactions.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Wirkmechanismus
The mechanism by which 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of fluorine atoms and the presence of iodine contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one can be compared with other fluorinated compounds, such as:
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
1,1,1,4,4,5,5,5-Octafluoro-2-pentyne: Contains a triple bond, which imparts different chemical properties and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: An alcohol derivative with different functional groups and applications.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
93822-96-9 |
|---|---|
Molekularformel |
C6F11IO |
Molekulargewicht |
423.95 g/mol |
IUPAC-Name |
1,1,1,2,4,4,5,5-octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6F11IO/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 |
InChI-Schlüssel |
AXAFCLDTLRJUCL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)I)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


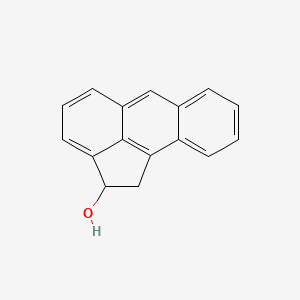

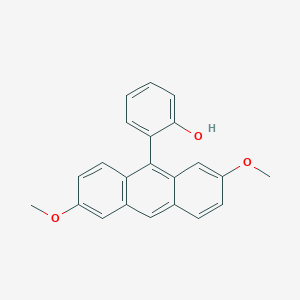
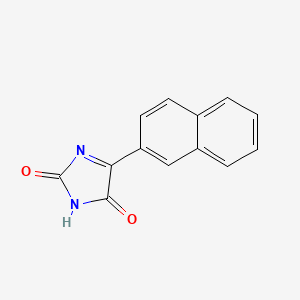
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
